molecular formula C16H18FN3O3 B2385630 8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923113-94-4

8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2385630
CAS No.: 923113-94-4
M. Wt: 319.336
InChI Key: BZNKRCRSCHOVBS-UHFFFAOYSA-N
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Description

8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic organic compound belonging to the spirocyclic class of molecules. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of the fluorobenzyl group and the triazaspiro scaffold makes this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.

    Acetylation: The final step involves the acetylation of the nitrogen atom using acetic anhydride under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using catalytic hydrogenation and other efficient reaction conditions .

Chemical Reactions Analysis

8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate the activity of neurotransmitter receptors, particularly those involved in inhibitory neurotransmission. This modulation leads to an anticonvulsant effect by stabilizing neuronal activity and preventing excessive neuronal firing .

Comparison with Similar Compounds

8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-11(21)19-8-6-16(7-9-19)14(22)20(15(23)18-16)10-12-4-2-3-5-13(12)17/h2-5H,6-10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKRCRSCHOVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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